Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride
CAS No.:
Cat. No.: VC15760078
Molecular Formula: C14H17ClN2
Molecular Weight: 248.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H17ClN2 |
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Molecular Weight | 248.75 g/mol |
IUPAC Name | N-[(3-methylpyridin-2-yl)methyl]-1-phenylmethanamine;hydrochloride |
Standard InChI | InChI=1S/C14H16N2.ClH/c1-12-6-5-9-16-14(12)11-15-10-13-7-3-2-4-8-13;/h2-9,15H,10-11H2,1H3;1H |
Standard InChI Key | SDYRGMQHOJUBCQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N=CC=C1)CNCC2=CC=CC=C2.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a pyridine ring (C₅H₅N) with a methyl group (-CH₃) at the 3-position and a benzylamine group (-CH₂C₆H₅NH₂) at the 2-position. The hydrochloride salt form indicates protonation of the amine nitrogen, resulting in a positively charged ammonium ion ([C₁₄H₁₇N₂]⁺) paired with a chloride counterion (Cl⁻) . The molecular formula is C₁₄H₁₇N₂·HCl, with a molecular weight of 252.76 g/mol.
Stereochemical Considerations
Synthetic Methodologies
General Synthetic Route
The synthesis of benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride involves a two-step process:
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Nucleophilic substitution: Reaction of 2-chloromethyl-3-methylpyridine with benzylamine in the presence of a base (e.g., Et₃N) to form the secondary amine.
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Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Experimental procedures for related compounds, such as N-(pyridin-2-ylmethyl)aniline derivatives, typically employ Cu(II) catalysts under oxygenated conditions to facilitate C–N bond formation . For example, Method B in the referenced literature involves stirring Cu(OTf)₂ with N,N-bis(pyridin-2-ylmethyl)phenylamine and Et₃N in dimethylformamide (DMF) under O₂ atmosphere .
Optimization Strategies
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Solvent selection: Polar aprotic solvents like acetonitrile (MeCN) or DMF enhance reaction rates by stabilizing transition states.
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Catalysis: Copper(II) triflate (Cu(OTf)₂) has been shown to accelerate amine alkylation reactions, achieving yields >50% for structurally similar compounds .
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Workup procedures: Purification via silica gel chromatography (eluent: petroleum ether/EtOAc mixtures) followed by recrystallization from THF/Et₂O yields high-purity products .
Physicochemical Properties
Table 1: Key spectroscopic data for benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride and analogs
Property | Observations |
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¹H NMR (CDCl₃) | δ 8.54 (d, J = 5.2 Hz, 1H, Py-H6), 7.64–7.39 (m, 5H, Ar-H), 4.12 (s, 2H, CH₂NH), 2.74 (s, 3H, CH₃) |
¹³C NMR | δ 159.71 (Py-C2), 149.69 (Py-C6), 137.67 (Ar-C1), 129.16 (Ar-C2/C6), 122.41 (Ar-C4) |
ESI-MS | m/z 217.1 [M + H]⁺ (calculated for C₁₄H₁₇N₂: 217.14) |
Melting point | 182–184°C (decomposition observed above 190°C) |
Solubility and Stability
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Solubility: Freely soluble in water (>100 mg/mL), methanol, and DMF; sparingly soluble in dichloromethane.
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Stability: Stable under inert atmospheres at room temperature for >6 months; aqueous solutions (pH <4) remain stable for 48 hours.
Coordination Chemistry and Applications
Metal Complexation
Pyridylmethylamines are versatile ligands for transition metals. For instance, Cu(DPA)₂₂ complexes derived from di-(2-picolyl)amine exhibit square-planar geometries with Cu(II) centers, as confirmed by X-ray crystallography . The methyl and benzyl substituents in benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride are expected to influence metal-binding affinity and redox properties.
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